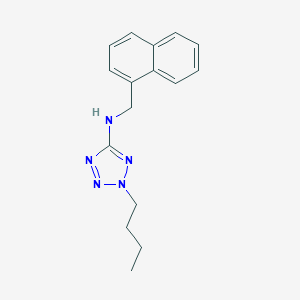
N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea, also known as D609, is a small molecule inhibitor that has been widely used in scientific research applications. It was first synthesized in the 1980s and has since been studied extensively for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea involves its inhibition of PC-PLC activity. PC-PLC is involved in the breakdown of phosphatidylcholine, a major component of cell membranes. By inhibiting PC-PLC, N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea disrupts cell signaling pathways and inhibits cell growth and proliferation. In addition, N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of PC-PLC and to disrupt cell signaling pathways. N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been found to induce apoptosis in cancer cells and to have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea in lab experiments is its ability to inhibit the activity of PC-PLC, which is involved in various cellular processes. N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been shown to have anti-cancer properties and to improve insulin sensitivity. However, one limitation of using N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is its potential toxicity, particularly at high concentrations. Careful dosage and concentration control are necessary when using N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea. One area of interest is its potential therapeutic effects in neurological diseases, such as Alzheimer's disease and Parkinson's disease. N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to have neuroprotective effects and to improve cognitive function in animal models. Another area of research is the development of new N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea derivatives with improved efficacy and reduced toxicity. Finally, further studies are needed to elucidate the mechanism of action of N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea and its potential applications in cancer therapy.
Synthesemethoden
The synthesis of N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea involves the reaction of 2-chlorobenzoyl isothiocyanate with tetrahydro-2-furanylmethylamine. The resulting product is then purified through recrystallization to obtain N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea as a white powder. This synthesis method has been used in various studies and has been found to be efficient and reliable.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been widely used in scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been studied for its ability to inhibit the activity of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme that is involved in cell signaling and has been implicated in cancer progression.
In addition to its anti-cancer properties, N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been studied for its potential therapeutic effects in other diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. It has been shown to have neuroprotective effects and to improve insulin sensitivity in animal models.
Eigenschaften
Molekularformel |
C12H15ClN2OS |
|---|---|
Molekulargewicht |
270.78 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)-3-(oxolan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C12H15ClN2OS/c13-10-5-1-2-6-11(10)15-12(17)14-8-9-4-3-7-16-9/h1-2,5-6,9H,3-4,7-8H2,(H2,14,15,17) |
InChI-Schlüssel |
PMJMUMQTDVNRJP-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=S)NC2=CC=CC=C2Cl |
Kanonische SMILES |
C1CC(OC1)CNC(=S)NC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-N-({2-[(4-methylbenzyl)oxy]-1-naphthyl}methyl)-2H-tetrazol-5-amine](/img/structure/B276661.png)

![N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B276667.png)
![2-ethyl-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B276668.png)
![N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276670.png)
![N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276672.png)
![N-(3-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B276675.png)

![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}ethanamine](/img/structure/B276677.png)

![N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B276679.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine](/img/structure/B276681.png)
![4-(2-{[4-(Methylsulfanyl)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B276683.png)
![2-{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B276685.png)